molecular formula C19H20ClNO2 B5789412 N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide

N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide

Cat. No. B5789412
M. Wt: 329.8 g/mol
InChI Key: UYHLOUBNYWCLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide, also known as TAK-220, is a small molecule antagonist of the chemokine receptor CCR3. Chemokines are small signaling proteins that regulate the migration and activation of immune cells. CCR3 is expressed on various immune cells, including eosinophils, basophils, and T cells, and plays a role in allergic and inflammatory diseases. TAK-220 has been studied for its potential therapeutic use in asthma, allergic rhinitis, and other inflammatory disorders.

Mechanism of Action

N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide is a selective antagonist of CCR3, which is expressed on various immune cells, including eosinophils, basophils, and T cells. CCR3 plays a role in allergic and inflammatory diseases by mediating the recruitment and activation of these immune cells. N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide binds to CCR3 and prevents the binding of its ligands, such as eotaxin and RANTES, thereby inhibiting the recruitment and activation of eosinophils and other immune cells.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has been shown to inhibit eosinophil recruitment and activation in animal models of allergic airway inflammation. In clinical studies, N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has been shown to improve lung function and reduce asthma symptoms in patients with moderate to severe asthma. N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has also been shown to reduce the number of eosinophils in the blood and sputum of patients with asthma. N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has been studied for its potential use in other inflammatory disorders, such as atopic dermatitis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide is a selective antagonist of CCR3 and has been shown to inhibit eosinophil recruitment and activation in animal models of allergic airway inflammation. N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has been studied extensively for its potential therapeutic use in asthma and allergic rhinitis. However, N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has some limitations for lab experiments. N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide is a small molecule and may have limited bioavailability and stability in vivo. N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide may also have off-target effects on other chemokine receptors, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide. First, further studies are needed to determine the optimal dosing and administration of N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide for the treatment of asthma and other inflammatory disorders. Second, the safety and tolerability of N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide need to be further evaluated in clinical trials. Third, the potential use of N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide in combination with other therapies, such as inhaled corticosteroids, needs to be explored. Fourth, the role of CCR3 in other inflammatory disorders, such as atopic dermatitis and inflammatory bowel disease, needs to be further elucidated. Finally, the development of more selective and potent CCR3 antagonists could lead to improved therapeutic options for patients with asthma and other inflammatory disorders.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide involves several steps, starting from commercially available starting materials. The first step is the conversion of 4-chloro-2-methylaniline to the corresponding amide using acetic anhydride and acetic acid. The amide is then reacted with 5,6,7,8-tetrahydro-2-naphthol in the presence of a base, such as potassium carbonate, to form the naphthalene ether. The final step involves the acetylation of the amide nitrogen with acetic anhydride and pyridine to yield N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has been studied extensively for its potential therapeutic use in asthma and allergic rhinitis. In preclinical studies, N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide was shown to inhibit eosinophil recruitment and activation in animal models of allergic airway inflammation. Clinical studies have demonstrated that N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide can improve lung function and reduce asthma symptoms in patients with moderate to severe asthma. N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has also been studied for its potential use in other inflammatory disorders, such as atopic dermatitis and inflammatory bowel disease.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-13-10-16(20)7-9-18(13)21-19(22)12-23-17-8-6-14-4-2-3-5-15(14)11-17/h6-11H,2-5,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHLOUBNYWCLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.